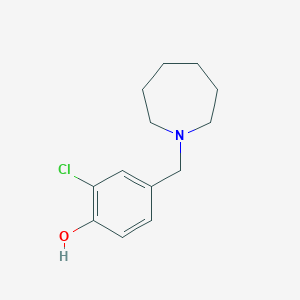
7-Chloro-2-(pyridin-4-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(pyridin-4-yl)indoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a chloro substituent at the 7th position and a pyridinyl group at the 2nd position of the indoline ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindoline and 4-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 7-chloroindoline with 4-bromopyridine. This reaction is carried out in the presence of a base like potassium carbonate and a palladium catalyst such as palladium acetate.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide or toluene at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to optimize reaction efficiency and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indoline oxides.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Applications De Recherche Scientifique
7-Chloro-2-(pyridin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indoline derivatives with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-(pyridin-4-yl)indoline: Similar structure with a bromo substituent instead of chloro.
2-(Pyridin-4-yl)indoline: Lacks the chloro substituent at the 7th position.
7-Chloro-2-(pyridin-2-yl)indoline: Pyridinyl group at the 2nd position instead of the 4th position.
Uniqueness
Propriétés
Formule moléculaire |
C13H11ClN2 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
7-chloro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-11-3-1-2-10-8-12(16-13(10)11)9-4-6-15-7-5-9/h1-7,12,16H,8H2 |
Clé InChI |
SKIXJSBWRMMRHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=CC=C2Cl)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


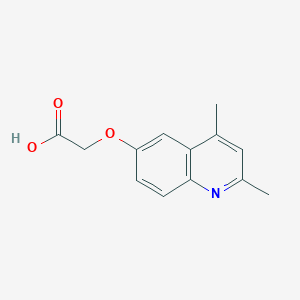
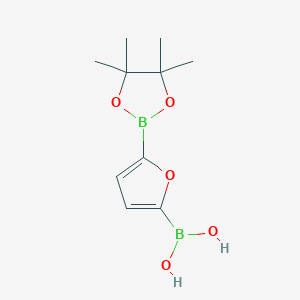

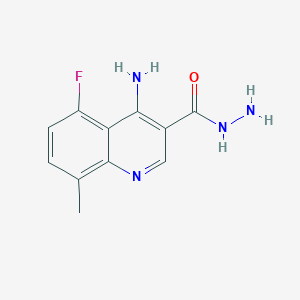
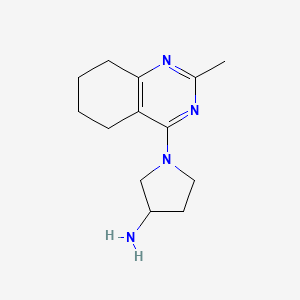

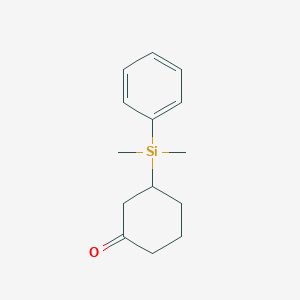

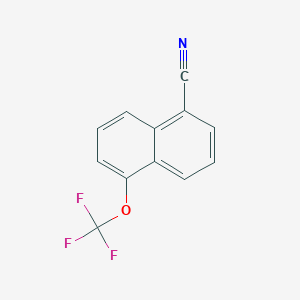

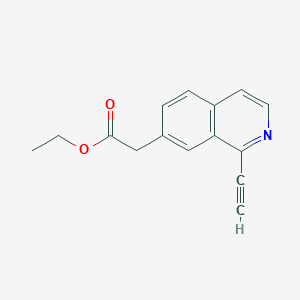

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)
